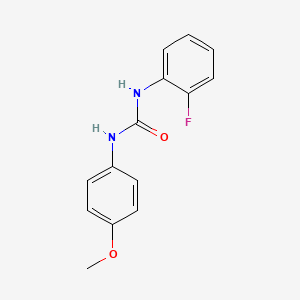
N-(2-fluorophenyl)-N'-(4-methoxyphenyl)urea
Overview
Description
N-(2-fluorophenyl)-N'-(4-methoxyphenyl)urea, commonly known as FMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. FMU is a urea derivative that possesses unique structural features, making it an attractive target for the synthesis of novel compounds with diverse biological activities.
Mechanism of Action
The exact mechanism of action of FMU is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cancer cell proliferation and survival. FMU has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
FMU has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular metabolism. It has also been shown to modulate the activity of various signaling pathways involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
FMU has several advantages for use in laboratory experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, it also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of FMU and its derivatives. One area of interest is the development of new FMU analogs with improved anticancer activity and selectivity. Another area of research is the investigation of the potential applications of FMU in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of FMU and its effects on cellular metabolism and signaling pathways. Overall, FMU is a promising compound with significant potential for future scientific research.
Scientific Research Applications
FMU has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer. FMU has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-19-11-8-6-10(7-9-11)16-14(18)17-13-5-3-2-4-12(13)15/h2-9H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPTVGFNUBMSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B3873671.png)
![2-methyl-4-propyl-6-[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3873696.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3873703.png)
![ethyl (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetate](/img/structure/B3873707.png)
![4-ethoxy-N-(4-methylphenyl)-N-(2-{2-[1-(4-nitrophenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B3873715.png)
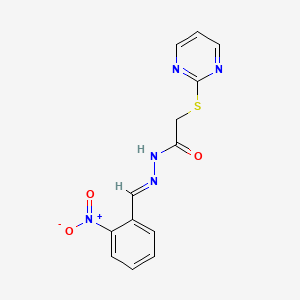
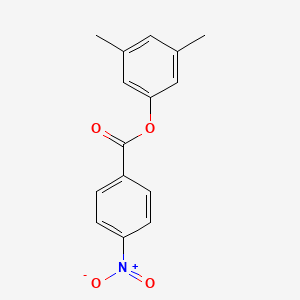
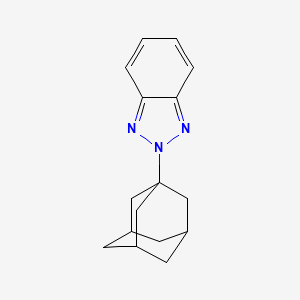
![2-(4-chlorophenyl)-4-[(2,3-dimethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3873737.png)
![4-{[1-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3873765.png)
![(2,3-dihydro-1-benzofuran-5-ylmethyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B3873772.png)
![2-(1,3-benzothiazol-2-yl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3873791.png)
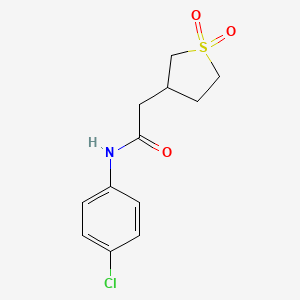
![N-[4-(benzoylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3873808.png)